An In-depth Technical Guide to 2-Amino-4-hydroxypyridine Hydrochloride
An In-depth Technical Guide to 2-Amino-4-hydroxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxypyridine hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its pyridine core, substituted with both an amino and a hydroxyl group, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1][2] The pyridine scaffold itself is a prominent feature in numerous FDA-approved drugs, highlighting the significance of its derivatives in pharmaceutical development.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-Amino-4-hydroxypyridine hydrochloride, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
2-Amino-4-hydroxypyridine hydrochloride is typically a solid at room temperature. The presence of the amino and hydroxyl groups, along with the nitrogen atom in the pyridine ring, allows for the formation of hydrogen bonds, influencing its solubility and other physical properties. The hydrochloride salt form generally enhances its water solubility compared to the free base.
| Property | Value | Source |
| CAS Number | 1187932-09-7 | [4][5][6] |
| Molecular Formula | C5H7ClN2O | |
| Molecular Weight | 146.58 g/mol | [6] |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [5][6] |
| Solubility | Slightly soluble in water.[7] Soluble in some organic solvents.[2][8] |
Chemical Structure and Tautomerism
A critical aspect of the chemistry of 2-Amino-4-hydroxypyridine is its existence in tautomeric forms. The "hydroxy" form can exist in equilibrium with its corresponding "pyridone" tautomer, 2-amino-1H-pyridin-4-one.[9] This equilibrium is sensitive to the solvent environment, with the pyridone form often being favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[9][10] This tautomerism plays a crucial role in the compound's reactivity and its interactions with biological targets.[9]
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Synthesis and Reactivity
The synthesis of 2-Amino-4-hydroxypyridine and its derivatives can be achieved through various multi-step pathways, often starting from pyridine precursors.[9] One patented method involves a multi-step process that can be optimized by carefully controlling reaction parameters such as temperature, pressure, and pH.[9] For instance, adjusting the pH with dilute hydrochloric acid is a common step to facilitate extraction during the workup.[9][11]
The amino and hydroxyl groups on the pyridine ring are key reactive sites. The amino group can undergo reactions such as acylation and alkylation, while the hydroxyl group can be involved in etherification and esterification reactions. These functional groups provide handles for chemists to introduce a variety of substituents, thereby modifying the molecule's properties for specific applications.[8] The electron-donating nature of both the amino and hydroxyl groups influences the electronic distribution within the pyridine ring, affecting its reactivity in various chemical transformations.[9]
Applications in Drug Discovery and Development
The 2-amino-4-hydroxypyridine scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents.[1][8] Its structural features allow for the creation of diverse chemical libraries for screening against various biological targets.
Key Application Areas:
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2][8]
-
Neurological Disorders: Researchers utilize this scaffold to design and synthesize novel molecules with potential therapeutic applications for neurological disorders.[1][2]
-
Anti-inflammatory and Anti-cancer Agents: The unique structure allows for the formation of diverse derivatives that can be tailored for the development of anti-inflammatory and anti-cancer agents.[2]
The ability to modify the amino and hydroxyl groups allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is essential for optimizing drug candidates.[1]
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general methodology for the acylation of the amino group of 2-Amino-4-hydroxypyridine, a common reaction in the derivatization of this scaffold.
Materials:
-
2-Amino-4-hydroxypyridine hydrochloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Acylating agent (e.g., Acetyl chloride, Acetic anhydride)
-
Base (e.g., Triethylamine, Pyridine)
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-Amino-4-hydroxypyridine hydrochloride in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the solution to neutralize the hydrochloride and deprotonate the amino group. Stir for a few minutes.
-
Addition of Acylating Agent: Slowly add the acylating agent to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the desired N-acylated product.
Sources
- 1. 2-Amino-4-hydroxypyridine hydrochloride | 1187932-09-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-hydroxypyridine hydrochloride | 1187932-09-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Amino-4-hydroxypyridine hydrochloride|lookchem [lookchem.com]
- 7. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 9. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
